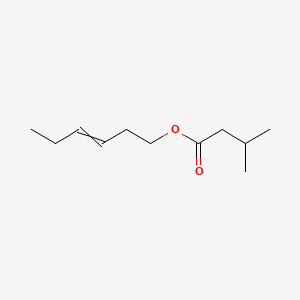

cis-3-Hexenyl 3-methylbutanoate

Description

Structure

3D Structure

Properties

CAS No. |

10032-11-8 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

[(E)-hex-3-enyl] 3-methylbutanoate |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,10H,4,7-9H2,1-3H3/b6-5+ |

InChI Key |

AIQLNKITFBJPFO-AATRIKPKSA-N |

SMILES |

CCC=CCCOC(=O)CC(C)C |

Isomeric SMILES |

CC/C=C/CCOC(=O)CC(C)C |

Canonical SMILES |

CCC=CCCOC(=O)CC(C)C |

density |

0.874-0.876 |

Other CAS No. |

35154-45-1 10032-11-8 |

physical_description |

colourless liquid/swet, apple-like odou |

Pictograms |

Flammable |

solubility |

soluble in alcohool, most fixed oils; insolouble- wate |

Origin of Product |

United States |

Foundational & Exploratory

molecular structure and physicochemical properties of cis-3-Hexenyl 3-methylbutanoate

Technical Whitepaper: cis-3-Hexenyl 3-Methylbutanoate Subtitle: Molecular Architecture, Physicochemical Profiling, and Biotransformation Kinetics for Pharmaceutical & Olfactory Applications.

Executive Summary

This compound (CAS: 35154-45-1), also known as cis-3-hexenyl isovalerate, is a lipophilic ester belonging to the Green Leaf Volatile (GLV) family.[1][2] While historically categorized as a high-impact flavorant (FEMA 3498), its molecular architecture—featuring a specific cis-unsaturated motif and a branched acyl chain—renders it a critical model compound for drug development.

This guide analyzes the molecule through a pharmaceutical lens, focusing on its utility as a lipophilic probe for mucosal absorption , a substrate for carboxylesterase activity assays , and a ligand for olfactory receptor de-orphanization .

Part 1: Molecular Architecture & Stereochemistry

The biological activity of this compound is dictated by two structural domains: the flexible, branched isovalerate tail and the rigid, kinked cis-hexenyl headgroup.

Structural Analysis

-

SMILES: CC(C)CC(=O)OCC\C=C/CC

-

Stereogenic Center: None (Achiral), but possesses geometric isomerism at C3 of the hexenyl chain.

The cis (Z) Conformation Criticality

The cis-geometry at the C3=C4 double bond introduces a permanent "kink" in the aliphatic chain. In drug design and receptor binding, this kink reduces the packing density of the molecule in lipid bilayers compared to its trans (E) isomer.

-

Implication: This steric hindrance prevents tight crystalline packing, lowering the melting point and increasing membrane fluidity upon intercalation. For olfactory receptors, the cis-configuration is often the "key" that fits the hydrophobic pocket of Odorant Binding Proteins (OBPs), whereas the trans-isomer often fails to elicit a response.

Part 2: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for formulation scientists.

| Property | Value / Range | Source/Method | Relevance to Pharma |

| Molecular Weight | 184.28 g/mol | Calculated | Small molecule (Lipinski Rule of 5 compliant). |

| LogP (o/w) | 3.77 | Experimental/Est. | High lipophilicity; predicts rapid blood-brain barrier (BBB) and mucosal penetration. |

| Boiling Point | 224.17°C (760 mmHg) | EPI Suite v4.0 | High thermal stability for hot-melt extrusion processes. |

| Density | 0.874 – 0.876 g/cm³ | @ 25°C | Lower than water; requires emulsion stabilization in aqueous media. |

| Vapor Pressure | ~0.06 mmHg | @ 25°C | Moderate volatility; requires hermetic sealing in storage. |

| Water Solubility | Insoluble (<10 mg/L) | Experimental | Requires solubilizers (e.g., Cyclodextrins, PEG) for IV delivery. |

| Refractive Index | 1.429 – 1.435 | @ 20°C | Purity validation parameter.[2][6][] |

Part 3: Synthetic Pathways & Process Chemistry

To maintain the integrity of the cis-double bond (which is prone to acid-catalyzed isomerization to the thermodynamically stable trans-isomer), a biocatalytic approach is superior to traditional Fischer esterification.

Protocol: Lipase-Mediated Transesterification (Green Chemistry)

Objective: Synthesize cis-3-hexenyl isovalerate with >99% isomeric purity.

Reagents:

-

Substrate A: cis-3-Hexen-1-ol (Leaf Alcohol)

-

Substrate B: Vinyl isovalerate (Acyl donor)

-

Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

-

Solvent:

-Hexane (anhydrous)

Methodology:

-

Setup: In a jacketed glass reactor, dissolve cis-3-hexen-1-ol (50 mmol) and vinyl isovalerate (55 mmol) in

-hexane (100 mL). -

Initiation: Add immobilized Lipase B (10% w/w relative to substrates).

-

Incubation: Stir at 200 RPM at 40°C.

-

Mechanism: The vinyl ester acts as an irreversible acyl donor; the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (volatile), driving equilibrium forward.

-

-

Monitoring (Self-Validation): Sample hourly. Analyze via GC-FID. Look for the disappearance of the alcohol peak.

-

Stop Condition: >98% conversion (typically 4-6 hours).

-

-

Purification: Filter off the immobilized enzyme (recyclable). Concentrate the filtrate under reduced pressure.

-

Polishing: Short-path distillation (vacuum) to remove trace acetaldehyde and solvent.

Synthetic Workflow Diagram

Figure 1: Biocatalytic synthesis pathway preventing thermal/acidic isomerization of the cis-alkene.

Part 4: Biotransformation & Metabolic Stability

For drug development, this molecule serves as an excellent surrogate substrate to assess Carboxylesterase (CES) activity in liver microsomes or intestinal homogenates.

Hydrolysis Kinetics

Upon entering the systemic circulation or crossing the nasal mucosa, cis-3-hexenyl isovalerate undergoes rapid first-pass metabolism.

-

Primary Enzyme: Carboxylesterase 1 (hCES1) and 2 (hCES2).

-

Reaction: Hydrolysis of the ester bond.

-

Metabolites:

-

Isovaleric Acid: Short-chain fatty acid; rapidly metabolized via

-oxidation or excreted. -

cis-3-Hexen-1-ol: Undergoes oxidation to cis-3-hexenal (reactive aldehyde) or conjugation (glucuronidation).

-

Metabolic Pathway Diagram

Figure 2: Metabolic hydrolysis and Phase II conjugation pathways in mammalian systems.

Part 5: Olfactory Mechanism (Receptor Ligand Interaction)

In the context of sensory science and neurology, this molecule is a potent ligand for studying Green Leaf Volatile (GLV) perception.

-

Receptor Target: In mammals, GLVs typically activate the OR7D4 receptor family. In insect models (often used for high-throughput screening), they bind to specific Odorant Receptors (ORs) housed in trichoid sensilla.

-

Mechanism:

-

Solubilization: The hydrophobic ester binds to an Odorant Binding Protein (OBP) in the nasal mucus.

-

Transport: The OBP-Ligand complex traverses the aqueous mucus layer.

-

Activation: The complex dissociates at the dendritic membrane, and the ester binds to the G-protein coupled receptor (GPCR).

-

Signal Transduction: cAMP cascade triggers Ca²⁺ influx, causing depolarization.

-

Research Application: Due to its specific "green/fruity" note, cis-3-hexenyl isovalerate is used to map the "hedonic valence" in the olfactory bulb—distinguishing between "fresh/safe" (green) and "rotten/danger" signals.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37065, cis-3-Hexenyl isovalerate. Retrieved from [Link]

-

The Good Scents Company. (2023). cis-3-hexenyl isovalerate functionality and applications. Retrieved from [Link]

-

Mairean, A., et al. (2024). Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

-

FEMA. (n.d.).[6][] Flavor Ingredient Library: 3-Hexenyl isovalerate (FEMA 3498).[2][][8] Flavor and Extract Manufacturers Association.

Sources

biosynthesis pathways of cis-3-Hexenyl 3-methylbutanoate in plant tissues

An In-Depth Technical Guide to the Biosynthesis of cis-3-Hexenyl 3-methylbutanoate in Plant Tissues

Introduction: The Molecular Architecture of a "Green" Aroma

This compound is a volatile ester that contributes a characteristic fresh, green, and fruity aroma to many plants, fruits, and vegetables.[1][2] Beyond its role in defining the sensory profile of produce, this compound is a critical component of the plant's chemical communication arsenal. As a member of the diverse family of plant volatile organic compounds (VOCs), it is involved in signaling pathways that mediate interactions with insects, both attracting predators of herbivores and, in some cases, repelling pests directly.[3][4][5] Its production is often rapidly induced by physical damage, such as herbivory, serving as an immediate chemical distress signal.[4][6]

The biosynthesis of this seemingly simple ester is a compelling example of metabolic convergence, where two distinct and independently regulated pathways—one originating from lipid metabolism and the other from amino acid catabolism—provide the necessary precursors. This guide, intended for researchers in plant biology, biochemistry, and metabolic engineering, will deconstruct the biosynthetic journey to this compound, detailing the precursor molecules, the key enzymatic steps, and the regulatory logic that governs its formation in plant tissues. We will explore the lipoxygenase (LOX) pathway, which generates the C6 alcohol moiety, and the branched-chain amino acid degradation pathway, which provides the acyl group, culminating in the final esterification step that unites them.

Part 1: Synthesis of the Alcohol Precursor (cis-3-Hexenol) via the Lipoxygenase Pathway

The alcohol component, cis-3-Hexenol (also known as leaf alcohol), is a classic Green Leaf Volatile (GLV).[3] GLVs are C6 compounds synthesized from polyunsaturated fatty acids and are responsible for the characteristic "green" smell of freshly cut grass and damaged leaves.[7][8] Their production is a rapid response to tissue disruption, a process known as the "GLV burst".[6]

The biosynthetic cascade begins with the liberation of polyunsaturated fatty acids from plant cell membranes. The primary substrate for cis-3-Hexenol synthesis is α-linolenic acid (C18:3).[9][10] The pathway proceeds through a series of enzymatic reactions primarily located in the plastids and cytoplasm.

-

Lipase Activity : Upon cellular damage, lipases are activated, which hydrolyze membrane glycerolipids to release free α-linolenic acid. This step increases the availability of the substrate for the subsequent enzymes.[9]

-

Lipoxygenase (LOX) Catalysis : The free α-linolenic acid is then targeted by 13-lipoxygenase (13-LOX). This enzyme catalyzes the stereospecific insertion of molecular oxygen into the fatty acid chain, producing 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[9][11][12]

-

Hydroperoxide Lyase (HPL) Cleavage : The unstable 13-HPOT is immediately cleaved by hydroperoxide lyase (HPL). This reaction breaks the carbon chain, yielding a 12-carbon oxo-acid and the first C6 volatile of the pathway, (Z)-3-hexenal.[4][11][13]

-

Alcohol Dehydrogenase (ADH) Reduction : The final step in forming the alcohol precursor is the reduction of the aldehyde (Z)-3-hexenal to the corresponding alcohol, (Z)-3-hexenol. This reaction is catalyzed by alcohol dehydrogenase (ADH), utilizing NADH or NADPH as a reductant.[14][15]

Data Summary: Key Enzymes of the Lipoxygenase Pathway

| Enzyme | Abbreviation | Substrate | Product | Cellular Location |

| Lipase | - | Membrane Lipids | α-Linolenic Acid | Cytoplasm/Plastid |

| 13-Lipoxygenase | 13-LOX | α-Linolenic Acid | 13-HPOT | Plastid/Cytoplasm |

| Hydroperoxide Lyase | HPL | 13-HPOT | (Z)-3-Hexenal | Plastid |

| Alcohol Dehydrogenase | ADH | (Z)-3-Hexenal | (Z)-3-Hexenol | Cytoplasm |

Visualization: The Lipoxygenase (LOX) Pathway

Caption: Biosynthesis of cis-3-Hexenol via the LOX pathway.

Experimental Protocol: Assay for Hydroperoxide Lyase (HPL) Activity

This protocol provides a method to quantify HPL activity in plant tissue extracts by monitoring the decrease in its substrate, 13-HPOT.

-

Preparation of Plant Extract :

-

Homogenize 1 g of fresh plant tissue (e.g., leaves) in 5 mL of ice-cold extraction buffer (100 mM sodium phosphate, pH 6.5, 1 mM EDTA).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

-

Synthesis of 13-HPOT Substrate :

-

Prepare the substrate by incubating linolenic acid with a commercial soybean lipoxygenase preparation.

-

Purify the resulting 13-HPOT using solid-phase extraction.

-

Determine the concentration of 13-HPOT spectrophotometrically by measuring absorbance at 234 nm (ε = 25,000 M⁻¹cm⁻¹).

-

-

Enzyme Assay :

-

Set up the reaction mixture in a quartz cuvette containing 950 µL of reaction buffer (100 mM sodium phosphate, pH 6.5).

-

Add 50 µL of the plant extract to the cuvette.

-

Initiate the reaction by adding 13-HPOT to a final concentration of 50 µM.

-

Immediately monitor the decrease in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.

-

-

Calculation of Activity :

-

Calculate the rate of substrate consumption using the molar extinction coefficient of 13-HPOT.

-

One unit of HPL activity is defined as the amount of enzyme that consumes 1 µmol of 13-HPOT per minute under the specified conditions.

-

Part 2: Synthesis of the Acyl-CoA Precursor (Isovaleryl-CoA) from Leucine

The acyl donor for the esterification, 3-methylbutanoyl-CoA (commonly known as isovaleryl-CoA), is derived from the catabolism of the branched-chain amino acid (BCAA) leucine.[16][17] Unlike many other amino acids, which are primarily degraded in the liver in mammals, BCAA catabolism is prominent in various plant tissues.[18] This pathway occurs within the mitochondria.[19]

-

Transamination : The first step is the reversible transfer of the amino group from leucine to an α-keto acid (such as α-ketoglutarate). This reaction is catalyzed by a Branched-Chain Aminotransferase (BCAT) , producing α-ketoisocaproate (KIC) and glutamate.[20][21] This step places BCAT enzymes at a critical juncture between BCAA synthesis and degradation.[21]

-

Oxidative Decarboxylation : The α-ketoisocaproate then undergoes an irreversible oxidative decarboxylation. This reaction is carried out by the large, multi-subunit Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex .[17][20] The reaction releases CO₂ and attaches the remaining acyl group to Coenzyme A, yielding the final product: isovaleryl-CoA.[20]

Data Summary: Key Enzymes of Leucine Catabolism

| Enzyme | Abbreviation | Substrate | Product | Cellular Location |

| Branched-Chain Aminotransferase | BCAT | Leucine | α-Ketoisocaproate (KIC) | Mitochondria |

| Branched-Chain α-Keto Acid Dehydrogenase | BCKDH | α-Ketoisocaproate (KIC) | Isovaleryl-CoA | Mitochondria |

Visualization: Leucine Catabolism to Isovaleryl-CoA

Caption: Biosynthesis of Isovaleryl-CoA from Leucine.

Part 3: The Convergence Point: Esterification by Alcohol Acyltransferases

The final, decisive step in the biosynthesis of this compound is the condensation of the two precursors generated by the previously described pathways. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[14][16][22]

AATs belong to the large BAHD superfamily of acyltransferases.[14][15] They catalyze the transfer of an acyl group from an acyl-CoA donor (in this case, isovaleryl-CoA) to an alcohol acceptor (cis-3-Hexenol), forming the corresponding ester and releasing free Coenzyme A.[23]

The diversity of volatile esters found in plants is largely a function of two factors:

-

Substrate Availability : The relative abundance of different alcohols (from the LOX and other pathways) and acyl-CoAs (from amino acid and fatty acid metabolism) determines the potential ester products that can be formed.[24]

-

AAT Specificity : Individual AAT enzymes exhibit varying affinities for different alcohol and acyl-CoA substrates. The specific complement of AAT isozymes expressed in a given tissue at a particular developmental stage dictates which esters are actually produced from the available precursor pools.[16][24]

The expression of genes involved in this entire process is tightly regulated. GLV pathway genes (LOX, HPL) are strongly and rapidly induced by wounding and herbivory.[4] In fruits, the expression of AATs is often developmentally programmed and linked to ripening, frequently under the control of hormones like ethylene.[25][26]

Visualization: Final Esterification Step

Caption: AAT-catalyzed formation of the final ester product.

Experimental Protocol: Characterization of Recombinant AAT Activity

This protocol allows for the functional characterization of a candidate AAT gene by expressing the protein in E. coli and assaying its activity with various substrates.

-

Cloning and Expression :

-

Amplify the full-length coding sequence of the candidate AAT gene from plant cDNA.

-

Clone the sequence into a suitable protein expression vector (e.g., pET vector with a His-tag).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and grow the culture at a lower temperature (e.g., 18°C) to improve protein solubility.

-

-

Protein Purification :

-

Harvest cells by centrifugation and lyse them using sonication.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant His-tagged AAT protein from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

Verify protein purity and size using SDS-PAGE.

-

-

Enzyme Activity Assay :

-

Prepare a reaction mixture containing 100 mM reaction buffer (e.g., Tris-HCl, pH 7.5), 1 mM of the alcohol substrate (cis-3-Hexenol), and 0.5 mM of the acyl-CoA substrate (isovaleryl-CoA).

-

Add a known amount of the purified recombinant AAT protein to initiate the reaction.

-

Incubate at 30°C for a set period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of a solvent containing an internal standard (e.g., 1-heptanol in hexane).

-

-

Product Detection and Quantification :

-

Vortex the mixture to extract the formed ester into the organic phase.

-

Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the this compound product.

-

Calculate specific activity based on the amount of ester produced per unit time per amount of enzyme.

-

Self-validation: The assay's trustworthiness is established by running parallel control reactions, including a reaction with boiled (heat-inactivated) enzyme and a reaction lacking one of the substrates, neither of which should yield the ester product.

-

Conclusion and Future Perspectives

The biosynthesis of this compound is a model system for understanding how plants integrate different primary metabolic pathways to produce ecologically significant secondary metabolites. The convergence of the lipid-derived LOX pathway and the amino acid-derived BCAA catabolic pathway, culminating in the action of AAT enzymes, demonstrates a sophisticated level of metabolic organization. A deep understanding of these pathways, their key enzymes, and their regulatory networks is paramount for researchers. This knowledge not only illuminates fundamental aspects of plant biochemistry and chemical ecology but also opens avenues for the metabolic engineering of plant flavor, fragrance, and defense profiles. By manipulating the expression of key genes like HPL, BCAT, or AAT, it may be possible to enhance desirable aroma characteristics in crops or bolster their resistance to pests and pathogens, paving the way for more sustainable agricultural practices.

References

- Nakashima, J., & Matsui, K. (2015). The importance of lipoxygenase control in the production of green leaf volatiles by lipase-dependent and independent pathways. Journal of the Japan Society for Bioscience, Biotechnology, and Agrochemistry, 89(7), 771-777. [URL: https://www.jstage.jst.go.jp/article/kagaku/89/7/89_771/_article/-char/ja/]

- Hubert, J., Munigl, A., & Collin, S. (2018). The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles. Biotechnology, Agronomy, Society and Environment, 22(4), 233-243. [URL: https://popups.uliege.be/1780-4507/index.php?id=16260]

- Gigot, C., et al. (2010). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. Molecules, 15(7), 4838-4871. [URL: https://www.mdpi.com/1420-3049/15/7/4838]

- Wikipedia contributors. (2023, December 2). Green leaf volatiles. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.

- Shiojiri, K., et al. (2006). Changing green leaf volatile biosynthesis in plants: An approach for improving plant resistance against both herbivores and pathogens. Proceedings of the National Academy of Sciences, 103(45), 16672-16676. [URL: https://www.pnas.org/doi/10.1073/pnas.0607855103]

- Nieuwenhuizen, N. J., et al. (2022). Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit. Plant Physiology, 190(3), 1836-1853. [URL: https://academic.oup.com/plphys/article/190/3/1836/6651211]

- Li, D., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 764835. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2021.764835/full]

- Li, D., et al. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 764835. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8613615/]

- ScenTree. (n.d.). (Z)-3-Hexenol. [URL: https://scentree.co/en/p/186/(z)-3-hexenol]

- Wikipedia contributors. (2023, May 15). cis-3-Hexenal. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Cis-3-Hexenal]

- Qin, G., et al. (2023). Insights into the aroma volatiles and the changes of expression of ester biosynthesis candidate genes during postharvest storage of European pear. Frontiers in Plant Science, 14, 1269389. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2023.1269389/full]

- Liu, Y., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts, 16(1), 93. [URL: https://biotechnologyforbiofuels.biomedcentral.com/articles/10.1186/s13068-023-02334-0]

- Liu, Y., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts, 16(1), 93. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10232497/]

- Foreverest Resources Ltd. (2024, April 8). Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol. [URL: https://www.foreverest.cn/news/overview-of-cis-3-hexenol-and-its-derivatives-in-comparison-to-geraniol-and-beta-eudesmol.html]

- D'Auria, J. C., et al. (2002). Biochemical pathway for the formation of (Z)-3-hexenal and its related compounds. Plant Physiology, 130(3), 1329-1339. [URL: https://www.researchgate.

- Kajiwara, T., et al. (2014). Method for biosynthesis of cis-form-3-hexenol employing neutral fat as substrate. Google Patents, CN103725716A. [URL: https://patents.google.

- LibreTexts Biology. (2021, January 4). 18.5: Pathways of Amino Acid Degradation. [URL: https://bio.libretexts.org/Bookshelves/Biochemistry/Biochemistry_Free_and_Easy_(Ahern_and_Rajagopal)/18%3A_Amino_Acid_Metabolism/18.

- Flores, F., et al. (2002). Role of ethylene in the biosynthetic pathway of aliphatic ester aroma volatiles in Charentais Cantaloupe melons. Journal of Experimental Botany, 53(367), 201-206. [URL: https://academic.oup.com/jxb/article/53/367/201/474133]

- Van Vliet, D., et al. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. Metabolites, 9(5), 98. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6571761/]

- Uniprot Consortium. (n.d.). Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation. [URL: https://www.uniprot.

- Beekwilder, J., et al. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. Plant Physiology, 135(4), 1865-1878. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC520763/]

- The Medical Biochemistry Page. (n.d.). Branched-Chain Amino Acid Degradation. [URL: https://themedicalbiochemistrypage.

- Karami, O., et al. (2025). The role of volatile compounds and genes that involved in ester biosynthesis during strawberry fruit (Fragaria × ananassa Duch.) development. Acta agriculturae Slovenica, 121(2). [URL: https://journals.uni-lj.si/aas/article/view/15671]

- Frontiers Media SA. (2024). Biosynthesis, Regulation, and Ecological Roles of Plant Volatile Organic Compounds. [URL: https://www.frontiersin.

- Maloney, G. S., et al. (2010). Characterization of the Branched-Chain Amino Acid Aminotransferase Enzyme Family in Tomato. Plant Physiology, 153(3), 925-935. [URL: https://academic.oup.com/plphys/article/153/3/925/6112270]

- van der Vlist, A., et al. (2021). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as proposed by a retrosynthesis prediction tool. Metabolic Engineering Communications, 13, e00179. [URL: https://www.researchgate.

- Chem-Impex International, Inc. (n.d.). This compound. [URL: https://www.chemimpex.com/products/07049]

- Maccioni, O., et al. (2022). The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding. Plants, 11(23), 3326. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9740925/]

- FooDB. (2018, April 8). Showing Compound this compound (FDB017576). [URL: https://foodb.ca/compounds/FDB017576]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Showing Compound this compound (FDB017576) - FooDB [foodb.ca]

- 3. Green leaf volatiles - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Frontiers | Biosynthesis, Regulation, and Ecological Roles of Plant Volatile Organic Compounds [frontiersin.org]

- 6. The importance of lipoxygenase control in the production of green leaf volatiles by lipase-dependent and independent pathways [jstage.jst.go.jp]

- 7. cis-3-Hexenal - Wikipedia [en.wikipedia.org]

- 8. foreverest.net [foreverest.net]

- 9. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 10. Frontiers | Insights into the aroma volatiles and the changes of expression of ester biosynthesis candidate genes during postharvest storage of European pear [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. CN103725716A - Method for biosynthesis of cis-form-3-hexenol employing neutral fat as substrate - Google Patents [patents.google.com]

- 13. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway | MDPI [mdpi.com]

- 14. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 15. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 19. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. journals.uni-lj.si [journals.uni-lj.si]

A Technical Guide to the Organoleptic Profile and Odor Threshold of cis-3-Hexenyl 3-methylbutanoate

Introduction

cis-3-Hexenyl 3-methylbutanoate, also known by synonyms such as (Z)-3-hexenyl isovalerate and cis-3-hexenyl isopentanoate, is an aliphatic ester recognized for its significant contribution to the aroma of many fruits and plants.[1][2][3] As a member of the fatty acid esters class of organic compounds, it is a key component in the formulation of flavors and fragrances, prized for its ability to impart fresh, natural, and fruity characteristics.[1][2][4][5] This compound is found naturally in a variety of sources including apples, plums, tea, and various herbs.[1][6][7] This guide provides an in-depth exploration of its organoleptic properties, discusses the complexities of its odor threshold, and presents a validated methodology for its determination, offering a comprehensive resource for researchers and product development professionals.

Part 1: Organoleptic Profile

The sensory characteristics of this compound are multifaceted, making it a versatile ingredient in the flavor and fragrance industry.[2] Its profile is predominantly defined by a powerful green and fruity aroma.

Aroma and Flavor Descriptors

The aroma of this compound is consistently described as a combination of green and fruity notes. The "green" aspect is often compared to the scent of freshly cut grass, while the "fruity" character is complex and evocative of several fruits.[2][5] Detailed sensory analysis reveals specific notes of apple, pear, and berry, with a subtle waxy nuance reminiscent of fruit skin.[6] Some evaluators also perceive hints of blueberry and pineapple, which adds an interesting dimension to its profile.[7] This combination of fresh, green, and unripe fruit notes makes it highly effective for creating authentic and vibrant fruit flavors in a wide range of applications.[6]

| Descriptor | Description | Source(s) |

| Primary Notes | Green, Fruity, Fresh | [1][2][6] |

| Secondary Notes | Apple, Pear, Berry | [6] |

| Nuances | Waxy Skin, Unripe Fruit, Pineapple, Blueberry | [6][7] |

Natural Occurrence and Contribution

The presence of this compound in nature is widespread, contributing significantly to the characteristic aroma of many familiar plants and fruits. Its occurrence is a testament to its role as a key biogenic volatile organic compound.

| Natural Source | Reference(s) |

| Fruits | Apple, Apricot, Cherimoya, Elderberries, Nectarine, Fresh Plums, Sea Buckthorn |

| Herbs & Plants | Artemisia annua, Matricaria matricarioides, Mastic, Mentha canadensis (Mentha Oils), Sage |

| Other | Black and Green Tea, Spearmint, Lettuce |

Part 2: Odor Threshold

The odor threshold is a critical parameter for understanding the sensory impact of an aroma compound. It is defined as the lowest concentration of a substance that can be detected by the human sense of smell.[8]

Defining and Determining Odor Thresholds

The determination of an odor detection threshold (ODT), or odor threshold value (OTV), is a complex sensory science task.[8] Values can vary significantly—sometimes by orders of magnitude—based on the methodology employed, the purity of the compound, the medium in which it is presented (e.g., air, water), and the sensitivity of the human panel.[9][10] Standardized procedures are therefore essential for generating reliable and reproducible data.[9][10]

A related and highly useful metric is the Odor Activity Value (OAV), which is calculated by dividing the concentration of a compound in a product by its OTV.[8] The OAV provides an estimate of the specific contribution of a single odorant to a complex aroma profile.[8]

Part 3: Standardized Methodology for Odor Threshold Determination

To address the need for a reliable OTV, this section outlines a robust, self-validating protocol based on established international standards for sensory analysis. The chosen method is the 3-Alternative Forced Choice (3-AFC) Ascending Concentration Series Method , which is a common and reliable approach for determining detection thresholds.[10]

Workflow for Odor Threshold Determination

The overall process involves careful preparation of materials, systematic presentation of samples to a trained sensory panel, and statistical analysis of the results to determine the threshold.

Sources

- 1. NP-MRD: Showing NP-Card for cis-3-hexenyl isovalerate (NP0266028) [np-mrd.org]

- 2. chemimpex.com [chemimpex.com]

- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 4. Showing Compound this compound (FDB017576) - FooDB [foodb.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. firmenich.com [firmenich.com]

- 7. cis-3-Hexenyl isovalerate | The Fragrance Conservatory [fragranceconservatory.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. An Algorithm for 353 Odor Detection Thresholds in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis-3-Hexenyl Isovalerate (CAS 35154-45-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of cis-3-Hexenyl isovalerate (CAS 35154-45-1), a volatile ester prized for its potent green, fruity aroma, strongly reminiscent of fresh apples. This document consolidates critical information regarding its physicochemical properties, natural genesis, synthetic pathways, analytical characterization, and diverse applications. Detailed experimental protocols for its synthesis and analysis are provided to enable practical application in research and development settings. The guide is structured to offer not just a compilation of data, but also to provide expert insights into the causal relationships that govern its chemical behavior and utility, thereby serving as an essential resource for professionals in the chemical, pharmaceutical, and allied industries.

Introduction and Molecular Overview

cis-3-Hexenyl isovalerate, also known by synonyms such as (Z)-hex-3-enyl 3-methylbutanoate, is an organic ester that plays a significant role in the flavor and fragrance industries.[][2] Its chemical structure, characterized by a C-6 alcohol moiety with a cis-double bond and a C-5 carboxylic acid (isovaleric acid), gives rise to a uniquely powerful and natural-smelling aroma profile.[2][3] The scent is predominantly described as a juicy green apple, with nuances of blueberry and pineapple.[4][5][6] These characteristics make it a high-impact aroma chemical for creating realistic fruit accords in a variety of consumer products.[4][7] This guide will delve into the scientific underpinnings of this valuable compound.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application and handling. cis-3-Hexenyl isovalerate is a colorless to pale yellow liquid at room temperature.[4][8] It is classified as a combustible liquid and is insoluble in water but soluble in alcohols and other organic solvents.[][9]

Table 1: Key Physicochemical Properties of cis-3-Hexenyl Isovalerate

| Property | Value | Source(s) |

| CAS Number | 35154-45-1 | [3][10] |

| Molecular Formula | C₁₁H₂₀O₂ | [3][11] |

| Molecular Weight | 184.28 g/mol | [8][11][12] |

| Appearance | Clear, colorless to pale yellow liquid | [4][8] |

| Odor Profile | Powerful, fresh, green apple, fruity, pineapple | [][4][6][8] |

| Density | 0.874 g/mL at 25°C | [11][12] |

| Boiling Point | 199°C (390°F)[8]; 98°C at 15 mmHg | [11][12] |

| Flash Point | 60°C (140°F) Closed Cup | [6][8][12] |

| Refractive Index (n20/D) | 1.429 - 1.435 | [6][9][12] |

| Solubility | Insoluble in water; soluble in alcohol | [][9] |

Spectroscopic Data Interpretation: The identity and purity of cis-3-Hexenyl isovalerate are unequivocally confirmed through spectroscopic methods. The NIST Chemistry WebBook provides reference mass spectrometry data, which is crucial for identification in GC-MS analysis.[3][13] The mass spectrum is characterized by a specific fragmentation pattern resulting from the ionization of the ester. Gas chromatography retention indices on different stationary phases (e.g., DB-5) are also key identifiers.[7]

Natural Occurrence and Biosynthesis

cis-3-Hexenyl isovalerate is a naturally occurring volatile organic compound (VOC) found in a variety of plants and fruits. Its presence contributes to the characteristic aroma of many species. It has been identified in cherimoyas, elderberries, lettuce, nectarines, sage, and sea buckthorn, among others.[5] In the flowers of Patrinia scabiosifolia, it is the most abundant volatile compound, comprising nearly 29% of the total emissions.[14]

The biosynthesis of cis-3-Hexenyl isovalerate in plants originates from the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids like linolenic acid.

Diagram 1: Simplified Biosynthetic Pathway of cis-3-Hexenyl Isovalerate

Caption: Key enzymatic steps in the plant biosynthesis of cis-3-Hexenyl isovalerate.

This pathway highlights the enzymatic conversion of a common fatty acid into the "green leaf volatile" alcohol, cis-3-Hexenol. This alcohol then undergoes esterification with an activated form of isovaleric acid (Isovaleryl-CoA), catalyzed by an alcohol acyltransferase (AAT), to yield the final product. The presence and activity of these specific enzymes dictate the production of this ester in different plant tissues.

Chemical Synthesis Strategies

While naturally occurring, the industrial demand for cis-3-Hexenyl isovalerate necessitates efficient chemical synthesis routes for consistency and scale.[5] The primary method for its synthesis is the esterification of cis-3-Hexenol with isovaleric acid or its derivatives.

Fischer Esterification

The most direct approach is the Fischer esterification, which involves reacting cis-3-Hexenol with isovaleric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and thus, removal of water is crucial to drive the equilibrium towards the product side.

Diagram 2: Fischer Esterification Workflow

Caption: A typical laboratory workflow for the synthesis of cis-3-Hexenyl isovalerate.

Enzymatic Synthesis

Biocatalysis offers a greener alternative to traditional chemical synthesis. Lipases can be used to catalyze the esterification or transesterification reaction under milder conditions, often with high selectivity, which can be crucial for preserving the cis-geometry of the double bond. For instance, immobilized lipases can catalyze the reaction between cis-3-hexenol and an isovalerate donor (like ethyl isovalerate or isovaleric anhydride) in a non-aqueous solvent.[15] This method avoids harsh acidic conditions and can simplify product purification.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis of cis-3-Hexenyl isovalerate.

Materials:

-

cis-3-Hexenol (1.0 mol)

-

Isovaleric acid (1.1 mol)

-

p-Toluenesulfonic acid monohydrate (0.02 mol)

-

Toluene (250 mL)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Reactants: To the flask, add cis-3-Hexenol, isovaleric acid, p-toluenesulfonic acid, and toluene.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Continue refluxing until the theoretical amount of water has been collected (approximately 18 mL).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

-

Purification: Remove the toluene solvent using a rotary evaporator. Purify the resulting crude ester by fractional distillation under reduced pressure.

-

Characterization: Confirm the identity and purity of the collected fraction using GC-MS and by measuring its refractive index.

Rationale: The use of a Dean-Stark trap is a classic and effective method for removing water from an esterification reaction, thereby shifting the equilibrium to favor product formation according to Le Châtelier's principle. The subsequent aqueous work-up is critical for removing the acid catalyst and any unreacted carboxylic acid, which could otherwise compromise the stability and odor profile of the final product.

Analytical Methodologies

The quality control and analysis of cis-3-Hexenyl isovalerate, particularly in complex matrices like essential oils or food products, rely heavily on chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.[14][16] The compound is separated from other components on a capillary column (e.g., a non-polar DB-5ms column) and subsequently identified by its mass spectrum and retention time.[14][17]

Table 2: Typical GC-MS Parameters for cis-3-Hexenyl Isovalerate Analysis

| Parameter | Typical Value |

| GC System | Agilent 6890N or similar |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen[16] |

| Inlet Mode | Splitless (for trace analysis) or Split |

| Inlet Temp | 250°C |

| Oven Program | 50°C (1 min), then 3°C/min to 120°C, then 4°C/min to 210°C (hold 10 min)[14] |

| MS Detector | Mass Selective Detector (e.g., Agilent 5975B) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Scan Range | m/z 40-350 |

Detailed Protocol: Headspace-SPME-GC-MS Analysis

This protocol is suitable for analyzing cis-3-Hexenyl isovalerate in a plant matrix.[14]

Materials & Equipment:

-

Solid-Phase Microextraction (SPME) holder and fiber (e.g., PDMS-DVB)

-

GC-MS system with parameters as described in Table 2

-

Sample vials (e.g., 5 mL) with septa

-

Heated agitator or water bath

Procedure:

-

Sample Preparation: Place a known amount of the homogenized sample (e.g., 0.7 g of flower powder) into a sample vial.[14]

-

Adsorption: Seal the vial. Place it in a heater at a set temperature (e.g., 80°C) and expose the SPME fiber to the headspace above the sample for a defined time (e.g., 30 minutes) to adsorb the volatiles.[14]

-

Desorption: Withdraw the fiber and immediately insert it into the hot GC inlet.

-

Analysis: The heat of the inlet desorbs the analytes from the fiber onto the GC column. Start the GC-MS run using the parameters from Table 2.

-

Identification: Identify cis-3-Hexenyl isovalerate in the resulting chromatogram by comparing its mass spectrum and retention time to an authentic standard or a reference library like NIST.[13]

Rationale: Headspace-SPME is a solvent-free extraction technique that is ideal for concentrating volatile compounds from a solid or liquid matrix. It minimizes sample preparation time and reduces the risk of thermal degradation of sensitive analytes compared to other extraction methods.

Applications in Industry and Research

The unique organoleptic properties of cis-3-Hexenyl isovalerate have led to its widespread use in several industries.

-

Flavor & Fragrance: This is its primary application. It is used to impart fresh, green, and fruity notes, particularly apple, to perfumes, cosmetics, air care products, and a wide range of food products including beverages, baked goods, and confectionary.[][4][6][18] It can be used to create juicy notes in green and herbal complexes and is effective in flavors for blueberry, pear, plum, and pineapple.[6][19]

-

Agriculture: As a naturally occurring plant volatile, it can play a role in plant-insect interactions. There is research into using such compounds as attractants or repellents in integrated pest management strategies. For example, some studies have investigated the insecticidal activities of essential oils containing this ester.[]

-

Chemical Intermediate: It can serve as a starting material or building block in the synthesis of other specialty chemicals.[7]

Safety and Handling

cis-3-Hexenyl isovalerate is classified as a flammable or combustible liquid.[8][12][20] Standard laboratory safety precautions should be observed.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[8][18] Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][21]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[][8] Ground/bond container and receiving equipment to prevent static discharge.[8]

-

First Aid: In case of skin contact, rinse with water.[8] If inhaled, move to fresh air.[21] In case of eye contact, rinse cautiously with water for several minutes.[22] If ingested, rinse mouth and do not induce vomiting.[8] Seek medical attention if symptoms persist.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[20]

Conclusion

cis-3-Hexenyl isovalerate is a high-impact aroma chemical with significant commercial and research value. Its distinct green apple scent, rooted in its specific chemical structure, makes it an indispensable ingredient in the flavor and fragrance palette. A comprehensive understanding of its properties, from its natural origins in plant biochemistry to its controlled synthesis in the laboratory and its precise analysis via modern chromatographic techniques, is essential for its effective and safe utilization. This guide has provided a detailed overview of these critical aspects, offering both foundational knowledge and practical, actionable protocols for the scientific professional.

References

-

Synerzine. (2023, May 12). SAFETY DATA SHEET cis-3-Hexenyl isovalerate.

-

Fraterworks. Cis-3-Hexenyl Isovalerate.

-

Axxence Aromatic GmbH. (2025, February 11). Safety Data Sheet NATURAL CIS-3-HEXENYL ISOVALERATE.

-

Vigon International. (2015, November 25). SAFETY DATA SHEET 505131 HEXENYL CIS-3 ISOVALERATE FCC.

-

ECHEMI. cis-3-Hexenyl isovalerate SDS, 35154-45-1 Safety Data Sheets.

-

Axxence Aromatic GmbH. (2025, February 11). Safety Data Sheet NATURAL CIS-3-HEXENYL ISOVALERATE.

-

Scent.vn. 3-Hexenyl isovalerate, (3Z)-.

-

NIST. cis-3-Hexenyl isovalerate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

-

The Fragrance Conservatory. cis-3-Hexenyl isovalerate.

-

Ventos. CIS-3-HEXENYL ISOVALERATE.

-

Vigon International. Hexenyl cis-3 Isovalerate Natural.

-

Aurochemicals. CIS-3-HEXENYL ISOVALERATE, Natural.

-

The Good Scents Company. (Z)-3-hexen-1-yl isovalerate.

-

Advanced Biotech. CIS 3 HEXENYL ISOVALERATE NATURAL 1105.

-

Academia. Analysis of volatiles in the flowers of Patrinia scabiosifolia by HS-SPME-GC-MS.

-

Google Patents. US4312766A - Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof.

-

PerfumersWorld. cis-3 Hexenyl Hexanoate.

-

ChemBK. cis-3-hexenyl isovalerate.

-

Agilent. GC/FID & GC/MS RTL Flavor Databases.

-

NIST. Mass spectrum of cis-3-Hexenyl isovalerate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

-

The Good Scents Company. (Z)-3-hexen-1-yl isovalerate, 35154-45-1.

-

BOC Sciences. CAS 35154-45-1 (cis-3-HEXENYL ISOVALERATE).

-

Tokyo Chemical Industry Co., Ltd. cis-3-Hexenyl Isovalerate.

-

The Good Scents Company. 3-hexenyl isovalerate, 10032-11-8.

-

MilliporeSigma. Hydrogen as Carrier Gas: A Reliable GC-MS Method for the Qualitative Analysis of Essential Oils.

-

ResearchGate. (2025, August 7). Studies on the optimized lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate in n-hexane.

-

AB Enterprises. cis-3-Hexenyl isovalerate.

-

ScenTree. Cis-3-Hexenyl isobutyrate (CAS N° 41519-23-7).

-

Sigma-Aldrich. cis-3-Hexenyl 3-methylbutanoate.

Sources

- 2. bangchemicals.com [bangchemicals.com]

- 3. cis-3-Hexenyl isovalerate [webbook.nist.gov]

- 4. fraterworks.com [fraterworks.com]

- 5. cis-3-Hexenyl isovalerate | The Fragrance Conservatory [fragranceconservatory.com]

- 6. (Z)-3-hexen-1-yl isovalerate 35154-45-1 [thegoodscentscompany.com]

- 7. scent.vn [scent.vn]

- 8. synerzine.com [synerzine.com]

- 9. CIS-3-HEXENYL ISOVALERATE [ventos.com]

- 10. CIS-3-HEXENYL ISOVALERATE, Natural | Aurochemicals [aurochemicals.com]

- 11. chembk.com [chembk.com]

- 12. This compound = 97 , FCC, FG 35154-45-1 [sigmaaldrich.com]

- 13. cis-3-Hexenyl isovalerate [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. agilent.com [agilent.com]

- 18. axxence.de [axxence.de]

- 19. 3-hexenyl isovalerate, 10032-11-8 [thegoodscentscompany.com]

- 20. vigon.com [vigon.com]

- 21. echemi.com [echemi.com]

- 22. axxence.de [axxence.de]

Stereochemical Control and Analytical Profiling of Hexenyl 2-Methylbutanoate Esters

Executive Summary & Structural Landscape

Target Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists.

Hexenyl 2-methylbutanoates represent a class of esters where bioactivity and sensory perception are strictly governed by double-bond geometry in the alcohol moiety and enantiomeric configuration in the acid moiety.[1][2] While widely recognized in flavor chemistry for their "green" and "fruity" notes, these molecules serve as critical model systems in drug development for prodrug design (lipophilic masking) and chiral excipient analysis .

The structural complexity arises from two distinct stereogenic elements:

-

Alkene Geometry (Alcohol): The position and geometry of the double bond (e.g., cis-3-hexenyl vs. trans-2-hexenyl).[1][2]

-

Chirality (Acid): The C2 position of the 2-methylbutanoate moiety, existing as (S)-(+) or (R)-(-) enantiomers.[2]

The Isomeric Matrix

The biological impact of these isomers is non-linear. The (S)-enantiomer of the acid moiety typically confers sweet, apple-like notes, whereas the (R)-enantiomer contributes sharp, cheesy, or sweaty nuances due to its structural homology with isoleucine metabolites.

| Moiety | Stereochemical Variation | Key Isomer | CAS Number | Bio-Attribute |

| Alcohol | (Z)-3-Hexenyl | (Z)-3-Hexenyl 2-methylbutanoate | 53398-85-9 | "Leaf Alcohol" ester; intense green/fruity.[1][2][3][4][5] |

| Alcohol | (E)-2-Hexenyl | (E)-2-Hexenyl 2-methylbutanoate | 94089-01-7 | Waxy, fatty, less diffusive.[1][2] |

| Acid | (S)-2-Methylbutanoic | (S)-configuration | 1730-91-2 (Acid) | Sweet, fruity, high potency.[1][2] |

| Acid | (R)-2-Methylbutanoic | (R)-configuration | 32231-50-8 (Acid) | Cheesy, sharp, lower preference.[1][2] |

Synthetic Pathways: Chemo-Enzymatic Strategies

Core Directive: Avoid non-specific acid catalysis when chiral purity is required.

Standard Fischer esterification is non-stereoselective and requires high temperatures that may isomerize the sensitive (Z)-3-hexenyl double bond to the thermodynamically more stable (E)-2 isomer.[1][2] The industry standard for high-fidelity synthesis is Lipase-Catalyzed Kinetic Resolution or Direct Esterification .[1][2]

Why Biocatalysis?

Lipases (specifically Candida antarctica Lipase B, CAL-B) operate under mild conditions (30–50°C), preserving the alkene geometry. While CAL-B shows high selectivity for the alcohol, its resolution of 2-methylbutanoic acid is challenging due to the steric similarity between the methyl and ethyl groups at the chiral center.[1]

Strategic Workflow:

-

Kinetic Resolution: Use a commercially available lipase to selectively esterify the (S)-acid from a racemic mixture, or

-

Asymmetric Synthesis: Couple pure (S)-2-methylbutanoic acid (obtained via crystallization with chiral amines) with (Z)-3-hexenol using immobilized lipase to prevent acid-catalyzed racemization.

Figure 1: Biocatalytic kinetic resolution pathway favoring the formation of the (S)-ester.[1][2]

Analytical Profiling & Validation

Trustworthiness: A protocol is only as good as its validation.[2] Distinguishing the (Z)/(E) isomers requires standard polar columns, but separating the (R)/(S) acid enantiomers within the ester requires chiral stationary phases.

Gas Chromatography-Mass Spectrometry (GC-MS)

For general purity (alkene geometry), use a polar column (e.g., DB-Wax or HP-88).[1][2]

-

Critical Observation: (E)-2-hexenyl esters typically elute after (Z)-3-hexenyl esters on polar phases due to higher interaction with the stationary phase.[1][2]

Chiral GC Analysis

To determine the Enantiomeric Excess (ee%) of the acid moiety.

-

Column: Beta-cyclodextrin derivatives (e.g., Hydrodex-β-PM or Chirasil-Dex).[1][2]

-

Mechanism: The cyclodextrin cavity discriminates between the spatial arrangement of the methyl/ethyl groups on the C2 position.

Nuclear Magnetic Resonance (NMR)

If chiral GC is unavailable, use Chiral Shift Reagents (CSR) such as Eu(hfc)₃.

-

Target Signal: The doublet of the

-methyl group (approx 1.1 ppm).[2] -

Result: In the presence of Eu(hfc)₃, the (R) and (S) methyl doublets will split into distinct signals, allowing integration and calculation of ee%.

Experimental Protocols

Protocol A: Lipase-Catalyzed Synthesis of (Z)-3-Hexenyl (S)-2-Methylbutanoate

Objective: Synthesize the target ester while preserving alkene geometry and enriching the (S)-isomer.[1][2]

Reagents:

-

Novozym 435 (Immobilized Candida antarctica Lipase B).[2]

-

Solvent: Isooctane (dried over molecular sieves,

water). -

Molecular Sieves (3Å) to scavenge water byproduct.[2]

Procedure:

-

Preparation: In a 50 mL screw-cap vial, dissolve rac-2-methylbutanoic acid (10 mmol) and (Z)-3-hexen-1-ol (10 mmol) in 20 mL isooctane.

-

Initiation: Add Novozym 435 (10% w/w relative to substrates) and 1g of activated 3Å molecular sieves.

-

Incubation: Incubate in an orbital shaker at 45°C @ 200 rpm.

-

Sampling: Withdraw 50 µL aliquots at 2h, 4h, and 24h. Dilute in hexane for GC analysis.

-

Termination: Filter off the enzyme and sieves.

-

Purification: Remove solvent under reduced pressure. Purify via flash chromatography (Hexane/EtOAc 95:5) if necessary, though enzymatic conversion often yields high purity.

Protocol B: Chiral GC Method for Enantiomeric Excess

Objective: Quantify the ratio of (S) to (R) isomers.

Instrument: Agilent 7890B GC or equivalent. Column: Hydrodex-β-PM (25m x 0.25mm x 0.25µm).[1][2]

Settings:

-

Injector: 250°C, Split ratio 50:1.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

-

Oven Program:

-

Hold 60°C for 2 min.

-

Ramp 2°C/min to 130°C (Critical slow ramp for chiral separation).

-

Ramp 20°C/min to 220°C.

-

-

Detector: FID at 250°C.

Validation Criteria:

-

Resolution (

): Must be -

Elution Order: typically (S)-acid ester elutes before (R)-acid ester on beta-cyclodextrin phases, but this must be confirmed with pure standards.

Structure-Activity Relationship (SAR) & Drug Development Context[1][2]

In drug development, these esters serve two primary functions:

-

Flavor Masking: The low odor threshold of (Z)-3-hexenyl (S)-2-methylbutanoate (ppb range) makes it an effective masking agent for bitter APIs (Active Pharmaceutical Ingredients) in pediatric formulations.[1][2]

-

Metabolic Probing: The steric hindrance at the C2 position of the acid moiety makes 2-methylbutanoates more resistant to plasma esterases compared to straight-chain butanoates.[1][2] This makes them excellent model compounds for designing "soft drugs" or prodrugs where controlled hydrolytic stability is required.[2]

Figure 2: Structure-Activity Relationship (SAR) decision tree for formulation scientists.

References

-

National Institute of Standards and Technology (NIST). (Z)-3-Hexenyl 2-methylbutanoate Mass Spectrum and Retention Indices.[1][2] NIST Chemistry WebBook, SRD 69. Link[2]

-

Flavornet. Odor Thresholds and Retention Indices for (Z)-3-hexenyl-2-methylbutanoate.[1][2]Link[2]

-

PubChem. Compound Summary: (Z)-3-Hexenyl 2-methylbutanoate.[1][2][4][5][6] National Library of Medicine.[2] Link[2]

-

The Good Scents Company. Organoleptic Properties and Safety Data for (E)-2-hexenyl 2-methylbutanoate.Link[2]

- Karl, V., et al. (1994). Stereoisomeric flavor compounds: Chirospecific analysis of 2-methylbutanoic acid esters.Phytochemical Analysis.

-

Ganss, S., et al. (2011). Enzymatic synthesis of chiral flavor esters.[2][8][9]Journal of Molecular Catalysis B: Enzymatic. (Context: Lipase-catalyzed resolution protocols).

Sources

- 1. (Z)-3-hexenyl-2-methylbutanoate [webbook.nist.gov]

- 2. 2-Hexenyl 2-methylbutyrate, (2E)- | C11H20O2 | CID 5352459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-(Z)-Hex-3-en-1-yl 2-methylbut-2-enoate [webbook.nist.gov]

- 4. 3-Hexenyl 2-methylbutyrate, (3Z)- | C11H20O2 | CID 5365069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Z)-3-hexenyl-2-methylbutanoate 53398-85-9 [flavornet.org]

- 6. (Z)-3-hexen-1-yl 2-methyl butyrate 53398-85-9 [thegoodscentscompany.com]

- 7. (PDF) Enzymatic synthesis of n-octyl (+)-2-methylbutanoate ester from racemic (±)-2-methylbutanoic acid by immobilized lipase: optimization by statistical analysis [academia.edu]

- 8. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

solvent extraction protocols for cis-3-Hexenyl 3-methylbutanoate from plant matrices

Application Note: High-Fidelity Extraction of cis-3-Hexenyl 3-methylbutanoate from Complex Plant Matrices

Abstract & Scope

This application note details the isolation and quantification of this compound (CAS: 35154-45-1), a critical Green Leaf Volatile (GLV) ester responsible for fresh, fruity, and green aroma profiles in matrices such as Camellia sinensis (tea), Humulus lupulus (hops), and various soft fruits.[1][2]

Extracting this ester presents a dual challenge:

-

Enzymatic Artifacts: GLVs are rapidly generated by lipoxygenase (LOX) pathways upon tissue damage. Immediate enzyme inhibition is required to distinguish endogenous levels from processing artifacts.

-

Thermal Instability: As an unsaturated ester, the analyte is susceptible to isomerization and hydrolysis under harsh distillation conditions.

This guide prioritizes Solvent-Assisted Flavor Evaporation (SAFE) as the "Gold Standard" for artifact-free isolation, while providing Simultaneous Distillation-Extraction (SDE) as a robust alternative for high-concentration requirements.[1][2]

Physicochemical Profile & Solvent Selection

Understanding the analyte's properties dictates the extraction logic.

| Property | Value | Implication for Extraction |

| Boiling Point | ~199°C (at 760 mmHg) | Semi-volatile; requires high vacuum (SAFE) or steam distillation (SDE) for recovery.[1][2] |

| LogP | ~3.77 (Hydrophobic) | Highly soluble in non-polar solvents (Pentane, Hexane) and ethers. |

| Stability | Labile (Ester/Alkene) | Avoid strong acids/bases (hydrolysis risk). Avoid prolonged heat >60°C without vacuum. |

| Odor Threshold | Low (ppb range) | Requires concentration factors of >1000x for detection in some matrices. |

Solvent Recommendation:

-

Primary: Diethyl Ether / Pentane (1:1 v/v).

-

Reasoning: Low boiling point allows concentration of the extract at low temperatures (35°C), minimizing loss of the target ester. The ether component ensures solubility of slightly more polar co-volatiles.

-

-

Alternative: Dichloromethane (DCM).

-

Use Case: When lipid co-extraction is less of a concern, or for heavier matrices. Note: DCM is denser than water (bottom layer), complicating SDE setups.[3]

-

Pre-Extraction: Enzyme Inhibition (Critical Step)[2]

cis-3-Hexenyl esters are downstream products of the hydroperoxide lyase pathway.[1][2] Crushing plant tissue triggers this pathway immediately.

Protocol:

-

Flash Freezing: Immediately freeze fresh plant material in liquid nitrogen (

). -

Inhibition Buffer (Optional but Recommended): If homogenization in water is necessary, use a saturated Calcium Chloride (

) solution or adjust pH < 3 to inhibit LOX activity during the initial maceration.

Protocol A: Solvent-Assisted Flavor Evaporation (SAFE)

The "Gold Standard" for obtaining a true-to-nature extract free from non-volatile lipids and thermal artifacts.[1][2]

Reagents & Equipment

-

Apparatus: SAFE head (glass high-vacuum distillation unit), thermostated water bath, liquid nitrogen traps.[2]

-

Vacuum: High-vacuum pump capable of

mbar.[1][2] -

Internal Standard (IS): Nonyl acetate (10 µg/mL in MeOH) or Deuterated cis-3-hexenyl acetate (if available).[1][2]

-

Drying Agent: Anhydrous Sodium Sulfate (

).

Step-by-Step Methodology

-

Homogenization:

-

Grind 50g of frozen plant material in liquid

. -

Transfer powder to a flask containing 150 mL Solvent Mix (Pentane/Ether 1:1) and 50 µL Internal Standard.

-

Stir at 4°C for 2 hours (extraction). Filter solids to obtain the crude extract .

-

-

SAFE Distillation:

-

Connect the flask containing the crude extract to the feed arm of the SAFE apparatus.

-

Maintain the sample flask at 40°C (water bath).

-

Maintain the receiving flask in Liquid Nitrogen (-196°C) .

-

Apply High Vacuum (

Torr).[1][2] -

Mechanism:[1][2][4] The extract is admitted dropwise into the heated head. Volatiles (analyte + solvent) flash evaporate and re-condense instantly in the cryogenic trap. Non-volatiles (waxes, chlorophyll) remain in the waste leg.

-

-

Concentration:

-

Thaw the distillate. Dry over anhydrous

for 30 mins. -

Concentrate to ~200 µL using a Vigreux column (45°C bath) or gentle Nitrogen stream. Do not evaporate to dryness. [1]

-

Protocol B: Simultaneous Distillation-Extraction (SDE)

The "Workhorse" method (Likens-Nickerson) for robust concentration, suitable when ultra-trace analysis is required and thermal degradation is less of a concern.[1][2]

Step-by-Step Methodology

-

Setup:

-

Extraction:

-

Recovery:

Workflow Visualization

Figure 1: Extraction Decision Matrix

Caption: Decision matrix for selecting between SAFE (preservation of thermally labile esters) and SDE (efficiency).

Figure 2: SAFE Mechanism Flow

Caption: Schematic of the Solvent-Assisted Flavor Evaporation (SAFE) process, separating non-volatile matrix components from the target ester.

Analytical Validation (GC-MS)

To validate the extraction, use the following chromatographic conditions.

-

Column: DB-WAX or HP-Innowax (Polar column preferred for ester separation).[1][2]

-

Dimensions: 30m x 0.25mm x 0.25µm.[7]

-

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Oven Program:

-

40°C (hold 2 min)

-

Ramp 5°C/min to 240°C

-

Hold 5 min.

-

-

MS Detection:

-

Scan Mode: 35–300 m/z.

-

Quantification Ions (SIM): m/z 82 (Base peak, cyclohexene ring fragment), 67 , 85 .

-

Note: The molecular ion (184) is often weak; rely on m/z 82 for quantification.

-

References

-

Engel, W., Bahr, W., & Schieberle, P. (1999). Solvent assisted flavour evaporation - A new and versatile technique for the careful and direct isolation of aroma compounds from complex food matrices. European Food Research and Technology.

-

Chaintreau, A. (2001). Simultaneous Distillation-Extraction: From Birth to Maturity—Review. Flavour and Fragrance Journal.

-

NIST Chemistry WebBook. cis-3-Hexenyl isovalerate Spectral Data.[1][2]

-

Hatanaka, A. (1993). The biogeneration of green odour by green leaves. Phytochemistry. [2]

Sources

- 1. cis-3-Hexenyl-α-methylbutyrate [webbook.nist.gov]

- 2. n-Valeric acid cis-3-hexenyl ester [webbook.nist.gov]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. cis-3-Hexenyl Acetate – CRM LABSTANDARD [crmlabstandard.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Extraction [organiclab.welderco.host.dartmouth.edu]

- 7. researchgate.net [researchgate.net]

Application Note: Advanced HPLC Detection Strategies for Non-Volatile Precursors of cis-3-Hexenyl 3-methylbutanoate

Abstract

This application note presents a comprehensive guide to the analysis of non-volatile precursors of cis-3-Hexenyl 3-methylbutanoate, specifically cis-3-Hexenol and 3-methylbutanoic acid, using High-Performance Liquid Chromatography (HPLC). Due to the lack of strong chromophores in these analytes, conventional UV-Vis detection methods are often inadequate. Here, we detail protocols for universal detection techniques, including Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD). Additionally, we provide a robust derivatization protocol to enable highly sensitive fluorescence detection. This guide is intended for researchers and scientists in the flavor, fragrance, and food science industries, as well as drug development professionals working with analogous non-chromophoric compounds.

Introduction: The Analytical Challenge

This compound is a volatile ester that contributes to the characteristic fruity and green aromas of many fruits and plants. Its biosynthesis and chemical synthesis involve the precursor molecules cis-3-Hexenol and 3-methylbutanoic acid. Monitoring the concentration of these non-volatile precursors is crucial for process optimization, quality control, and stability studies. However, their analysis by HPLC is challenging due to their physicochemical properties. 3-methylbutanoic acid lacks a significant chromophore, rendering it nearly transparent to UV-Vis detectors at typical analytical wavelengths[1][2]. While cis-3-Hexenol possesses a double bond, its UV absorbance is weak, leading to poor sensitivity.

To overcome these limitations, several alternative detection methods can be employed. This application note explores three universal detection techniques that do not rely on the chromophoric properties of the analyte: Refractive Index (RI), Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD). Furthermore, we describe a pre-column derivatization method to introduce a fluorescent tag to the precursor molecules, enabling highly sensitive and selective detection by a fluorescence detector (FLD).

Universal HPLC Detection Methods

Universal detectors are invaluable for the analysis of non-chromophoric compounds.[3] The choice of detector depends on factors such as required sensitivity, compatibility with gradient elution, and the nature of the analyte.

Refractive Index (RI) Detection

Principle of Operation: An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[4][5] As most compounds have a refractive index different from the mobile phase, this detector offers near-universal detection.[6]

Causality Behind Experimental Choices: RI detection is a bulk property measurement, making it sensitive to any change in the mobile phase composition.[4] Consequently, it is incompatible with gradient elution and is highly susceptible to temperature and flow rate fluctuations, which necessitates a stable chromatographic environment.[3][5]

Advantages:

-

Truly universal for most analytes.

-

Non-destructive, allowing for fraction collection.

Limitations:

-

Relatively low sensitivity compared to other methods.[3]

-

Not compatible with gradient elution.[5]

-

Sensitive to temperature and flow rate changes.[3]

Evaporative Light Scattering Detection (ELSD)

Principle of Operation: ELSD is a quasi-universal detector that is particularly well-suited for non-volatile and semi-volatile analytes.[7][8] The HPLC eluent is first nebulized into a fine aerosol. The solvent is then evaporated in a heated drift tube, leaving behind solid particles of the analyte. These particles pass through a light beam, and the scattered light is measured by a photodetector.[7][8]

Causality Behind Experimental Choices: The three-step process of nebulization, evaporation, and detection makes ELSD compatible with gradient elution, as the mobile phase is removed before detection.[9][10] The choice of drift tube temperature is critical; it must be high enough to evaporate the mobile phase but low enough to avoid volatilizing the analyte.

Advantages:

-

Compatible with gradient elution.[11]

-

Detects any non-volatile and many semi-volatile compounds.[7][8]

-

Provides a more stable baseline than RI detection.[2]

Limitations:

-

Destructive method.

-

Response can be non-linear.

-

Requires optimization of nebulizer and evaporator settings.

Charged Aerosol Detection (CAD)

Principle of Operation: CAD is another aerosol-based universal detector that offers high sensitivity and a wide dynamic range.[12][13] Similar to ELSD, the eluent is first nebulized and the solvent evaporated. The resulting analyte particles are then charged by a corona discharge. The charged particles are transferred to a collector, where their charge is measured by a highly sensitive electrometer.[8]

Causality Behind Experimental Choices: The response in CAD is proportional to the mass of the analyte, regardless of its chemical structure, providing a more uniform response for non-volatile compounds compared to other detectors.[12][14] This makes it particularly useful for quantifying impurities and related substances where standards may not be available.

Advantages:

Limitations:

-

Destructive method.

-

Response can be affected by mobile phase composition.[12]

Experimental Protocols: Universal Detection

Sample and Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of cis-3-Hexenol and 3-methylbutanoic acid (1 mg/mL) in acetonitrile.

-

Working Standards: Prepare a series of mixed working standards by diluting the stock solutions with the mobile phase to concentrations ranging from 1 µg/mL to 500 µg/mL.

-

Sample Preparation: Dilute the sample matrix with the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC System and Conditions

A standard HPLC system equipped with the respective detector is used. The following conditions can be used as a starting point and should be optimized for your specific system and application.

| Parameter | RI Detection | ELSD | CAD |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) with 0.1% Acetic Acid | Gradient: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. 20% B to 80% B over 15 min. | Gradient: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. 20% B to 80% B over 15 min. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 30 °C | 30 °C |

| Injection Vol. | 20 µL | 20 µL | 20 µL |

| Detector | Refractive Index Detector | Evaporative Light Scattering Detector | Charged Aerosol Detector |

| Detector Settings | Cell Temperature: 35 °C | Drift Tube Temp: 40 °C, Gas Flow: 1.5 L/min | Evaporation Temp: 35 °C, Gas Pressure: 70 psi |

Note: The addition of a small amount of acid to the mobile phase helps to suppress the ionization of 3-methylbutanoic acid, leading to better peak shape.[15] For MS-compatible methods, formic acid should be used instead of phosphoric acid.[16]

Workflow for Universal Detection

Caption: General workflow for the analysis of non-volatile precursors using universal HPLC detectors.

Derivatization for Enhanced Detection

For applications requiring higher sensitivity and selectivity, pre-column derivatization can be employed to attach a fluorescent tag to the analytes.[17][18] This approach is particularly effective for both carboxylic acids and alcohols.

Derivatization of 3-methylbutanoic acid

Principle: Carboxylic acids can be derivatized with a fluorescent labeling reagent such as 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) to form highly fluorescent esters.[19] The reaction is a nucleophilic substitution where the carboxylate anion attacks the benzylic bromide of the reagent.[19]

Derivatization of cis-3-Hexenol

Principle: Alcohols can be derivatized with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) to form stable, highly fluorescent derivatives.[20][21] The reaction proceeds in a basic medium where the alcohol attacks the chloroformate group.[20]

Experimental Protocol: Fluorescence Derivatization

Reagents

-

4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) solution (1 mg/mL in acetonitrile)

-

9-fluorenylmethyl chloroformate (FMOC-Cl) solution (1 mg/mL in acetonitrile)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

18-Crown-6

-

Sodium phosphate buffer (pH 12.5)

-

Acetonitrile (HPLC grade)

Derivatization Protocol for 3-methylbutanoic acid

-

To 100 µL of the sample or standard solution in a vial, add 100 µL of the BDPO solution.

-

Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-Crown-6.[19]

-

Vortex the mixture for 30 seconds.

-

Heat the reaction mixture at 60°C for 30 minutes.[19]

-

After cooling to room temperature, centrifuge the mixture. The supernatant is ready for HPLC analysis.

Derivatization Protocol for cis-3-Hexenol

-

In a vial, mix 500 µL of the sample or standard solution with 500 µL of acetonitrile.

-

Add 100 µL of the FMOC-Cl solution.

-

Add 100 µL of sodium phosphate buffer (pH 12.5) to catalyze the reaction.[20][21]

-

Vortex the mixture and let it stand at room temperature for 15 minutes.[20]

-

The reaction mixture is now ready for HPLC analysis.

HPLC-FLD System and Conditions

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient: A: Water, B: Acetonitrile. 40% B to 90% B over 20 min. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Injection Vol. | 10 µL |

| Fluorescence Detector | For BDPO derivatives: Ex: 305 nm, Em: 390 nm |

| For FMOC-Cl derivatives: Ex: 259 nm, Em: 311 nm[20][21] |

Workflow for Derivatization and Fluorescence Detection

Caption: Workflow for pre-column derivatization and subsequent HPLC-FLD analysis.

Conclusion